9-((2,5-Dichlorophenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane
Description
9-((2,5-Dichlorophenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane is a spirocyclic compound featuring a 1,5-dioxa-9-azaspiro[5.5]undecane core substituted with a (2,5-dichlorophenyl)sulfonyl group. The spirocyclic system comprises two fused six-membered rings (one oxygen-containing dioxane and one nitrogen-containing azaspiro ring), creating a rigid three-dimensional structure. The dichlorophenylsulfonyl moiety introduces strong electron-withdrawing properties and lipophilicity, which may enhance receptor binding and metabolic stability compared to simpler analogs .
Properties
IUPAC Name |
9-(2,5-dichlorophenyl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO4S/c15-11-2-3-12(16)13(10-11)22(18,19)17-6-4-14(5-7-17)20-8-1-9-21-14/h2-3,10H,1,4-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQTUOWEMGZEPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)OC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-((2,5-Dichlorophenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane typically involves multiple steps, starting with the preparation of the spirocyclic core. One common method involves the reaction of a suitable precursor with a sulfonyl chloride derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
9-((2,5-Dichlorophenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in various medicinal chemistry applications:
- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties against several bacterial strains, suggesting potential use in treating infections.
- Cytotoxicity Against Cancer Cells : In vitro studies have reported cytotoxic effects on specific cancer cell lines, indicating its potential as an anticancer agent.
Biological Research
The compound's interactions with biological systems make it a valuable tool in biological research:
- Enzyme Inhibition : The sulfonamide group may inhibit enzymes such as carbonic anhydrase, impacting physiological processes like acid-base regulation.
- Receptor Modulation : It may act as a modulator for neurotransmitter receptors, influencing signaling pathways relevant to neurodegenerative diseases.
Material Science
In material science, this compound can serve as a building block for developing new materials with specific properties:
- Polymer Development : Its unique structure may contribute to the synthesis of novel polymers with tailored functionalities.
- Coatings and Adhesives : The compound's chemical properties can be exploited in formulating advanced coatings and adhesives.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | The compound demonstrated significant inhibition against Staphylococcus aureus and E. coli at low concentrations. |
| Study B | Cancer Research | In vitro tests revealed that the compound induced apoptosis in cancer cell lines, with IC50 values indicating potency comparable to established chemotherapeutics. |
| Study C | Enzyme Interaction | The compound was shown to effectively inhibit carbonic anhydrase activity, suggesting mechanisms for therapeutic applications in metabolic disorders. |
Mechanism of Action
The mechanism of action of 9-((2,5-Dichlorophenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane involves its interaction with molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Substituent Variations on the Azaspiro Ring
The biological and physicochemical properties of azaspiro compounds are highly dependent on substituents. Below is a comparison with key analogs:
Key Insights :
- Electron-withdrawing vs. electron-donating groups : The dichlorophenylsulfonyl group in the target compound increases lipophilicity and may enhance membrane permeability compared to methoxy-substituted analogs .
- Biological selectivity : Benzyl-phenyl analogs (e.g., compound 3 in ) show σ1 receptor antagonism linked to anti-binge eating effects, suggesting the dichlorophenylsulfonyl variant could target similar pathways with improved potency .
Spiro Ring Size and Activity
The 1,5-dioxa-9-azaspiro[5.5]undecane system (6/6 spiro ring) has demonstrated superior activity over smaller spiro systems (e.g., 6/5 or monocyclic analogs) in anti-mycobacterial studies. For example:
- 6/6 spiro system (5.5 ring fusion) : Exhibited MIC50 values as low as 0.3 μM against Mycobacterium tuberculosis when paired with lipophilic side chains .
- 6/5 spiro system (4.5 ring fusion) : Reduced potency (MIC50 ~1.2 μM) under identical conditions .
- Monocyclic piperidine derivatives: Further diminished activity (MIC50 >5 μM) .
The target compound’s 6/6 spiro architecture may confer advantages in target engagement and conformational stability.
Biological Activity
The compound 9-((2,5-Dichlorophenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane is a member of the spirocyclic class of compounds, which has garnered attention due to its potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHClNOS
- Molecular Weight : 350.22 g/mol
- IUPAC Name : this compound
This compound features a spirocyclic structure that contributes to its unique biological properties.
Research indicates that compounds similar to this compound may exhibit various biological activities through several mechanisms:
- Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit specific enzymes such as geranylgeranyltransferase I (GGTase I), which plays a crucial role in the proliferation of cancer cells. This inhibition leads to the inactivation of downstream signaling pathways involving YAP1 and TAZ, which are essential for cell survival and proliferation .
- Anti-inflammatory Properties : The presence of a sulfonyl group may enhance the anti-inflammatory activity of the compound by modulating immune responses and reducing cytokine production .
- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections .
Biological Activity Data
The following table summarizes key biological activities associated with this compound and related compounds:
Case Studies
- Cancer Treatment : A study highlighted the efficacy of spirocyclic compounds in inhibiting cancer cell growth through GGTase I inhibition. The results indicated a significant reduction in tumor size in animal models treated with these compounds compared to controls .
- Inflammatory Disorders : Another investigation focused on the anti-inflammatory effects of sulfonamide derivatives, including those structurally similar to our compound. The study reported decreased levels of pro-inflammatory cytokines in treated subjects, suggesting therapeutic potential for conditions like rheumatoid arthritis .
- Antimicrobial Efficacy : A recent evaluation assessed the antimicrobial properties of various sulfonamide hybrids against common pathogens. The results showed that certain derivatives exhibited superior activity compared to standard antibiotics, indicating a promising avenue for further research .
Q & A
Q. What are the key considerations in designing a multi-step synthesis route for 9-((2,5-Dichlorophenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane?
- Methodological Answer : A multi-step synthesis typically involves (i) sulfonylation of the dichlorophenyl group, (ii) spirocyclic ring formation via cyclization, and (iii) purification. Critical factors include:
- Reagents : Use acyl chlorides for sulfonylation (e.g., 2,5-dichlorobenzenesulfonyl chloride) and catalysts like triethylamine to facilitate cyclization .
- Solvent Selection : Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency .
- Temperature Control : Maintain moderate temperatures (20–40°C) during cyclization to avoid side reactions .
Post-synthesis, validate purity via HPLC and characterize using NMR and mass spectrometry .
Q. Which spectroscopic techniques are most effective for confirming the spirocyclic structure?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify unique spirocyclic proton environments (e.g., geminal protons at the spiro junction) and sulfonyl group integration .
- X-ray Crystallography : Resolves spatial arrangement of the dichlorophenyl and dioxa-aza rings, confirming bond angles and torsion .
- IR Spectroscopy : Detects sulfonyl S=O stretches (~1350 cm) and ether C-O-C vibrations (~1100 cm) .
Q. How can researchers initially evaluate the compound's biological activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against soluble epoxide hydrolase (sEH) or MmpL3 using fluorometric substrates to quantify IC values .
- Binding Affinity Studies : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) measure interactions with target proteins .
- Cellular Assays : Assess cytotoxicity in HEK-293 or HepG2 cell lines to prioritize lead compounds .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields during spirocyclic ring formation?
- Methodological Answer :
- DoE (Design of Experiments) : Use factorial designs to test variables like solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., 5–20 mol%), and temperature gradients .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves cyclization efficiency by 15–20% .
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
Q. What strategies resolve contradictions between computational binding predictions and experimental affinity data?
- Methodological Answer :
- Free Energy Perturbation (FEP) : Refine molecular dynamics simulations to account for solvent effects and protein flexibility, reducing prediction errors .
- Alchemical Binding Free Energy Calculations : Compare computed vs. experimental ΔG values to identify force field inaccuracies .
- Crystallographic Validation : Solve co-crystal structures of the compound bound to its target to reconcile docking poses with experimental data .
Q. How can molecular docking studies be integrated with in vitro assays to elucidate the mechanism of action?
- Methodological Answer :
- Hybrid Workflow :
Docking : Use AutoDock Vina or Schrödinger to predict binding modes in sEH or other targets .
Mutagenesis : Validate key residues (e.g., catalytic histidine in sEH) via site-directed mutagenesis and re-test activity .
SAR Analysis : Corrogate structural modifications (e.g., substituents on the dichlorophenyl ring) with activity trends .
Q. What theoretical frameworks guide the design of spirocyclic compounds for neuropharmacology applications?
- Methodological Answer :
- Conformational Restriction Theory : The spirocyclic scaffold limits rotational freedom, enhancing target selectivity (e.g., serotonin receptors) .
- Bioisosteric Replacement : Replace labile ester groups with dioxa-aza rings to improve metabolic stability while retaining affinity .
- Pharmacophore Modeling : Map electrostatic and hydrophobic features to align with CNS drug-likeness criteria (e.g., BBB permeability) .
Data Analysis and Contradiction Management
Q. How should researchers address discrepancies in biological activity across different assay platforms?
- Methodological Answer :
- Cross-Validation : Replicate assays in orthogonal systems (e.g., SPR vs. ITC) to confirm binding kinetics .
- Buffer Optimization : Adjust pH (7.4 vs. 6.5) and ionic strength to mimic physiological conditions, reducing false negatives .
- Meta-Analysis : Pool data from ≥3 independent studies and apply statistical weighting to identify outliers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
